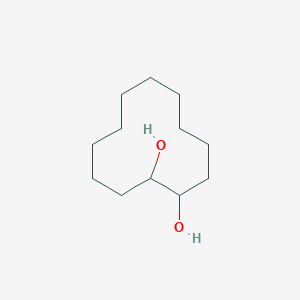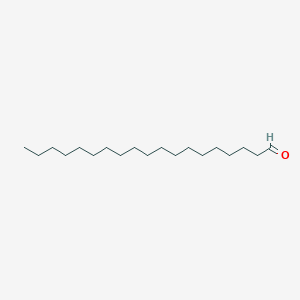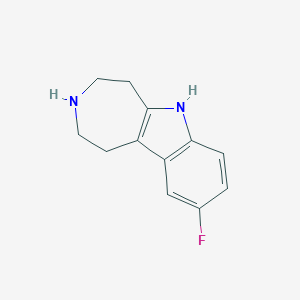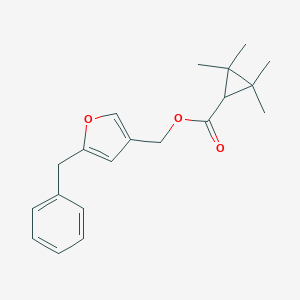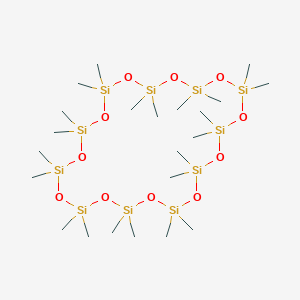![molecular formula C48H54N4O16 B095597 Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate CAS No. 15435-60-6](/img/structure/B95597.png)
Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like the one described often involves multi-step reactions, protection of functional groups, and careful purification. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required protection of the cyclopropene ring and a subsequent deprotection step . This suggests that the synthesis of the porphyrin derivative would also require similar careful planning and execution of synthetic steps to ensure the correct functional groups are present and in the right positions.
Molecular Structure Analysis
The molecular structure of porphyrin derivatives is typically characterized by a planar ring system with conjugated double bonds. This allows for resonance stabilization and the potential for metal ion coordination. The addition of various substituents can affect the overall geometry and electronic distribution, which in turn influences the compound's reactivity and interaction with other molecules. The papers provided do not offer specific insights into the structure of the compound , but they do discuss the importance of molecular geometry in related compounds .
Chemical Reactions Analysis
Porphyrin and its derivatives are known to undergo a variety of chemical reactions, including metal coordination, redox reactions, and nucleophilic substitutions. The presence of methoxy and oxoethyl groups in the compound suggests that it may be susceptible to reactions involving these functional groups, such as transesterification or oxidation-reduction processes. For instance, the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate was studied, indicating that similar ester groups in the porphyrin derivative could undergo analogous reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by its molecular structure. The presence of multiple oxygen-containing groups suggests that it would have a certain degree of polarity, potentially leading to a higher solubility in polar solvents. The macrocyclic nature of porphyrins typically results in high thermal stability and a distinct UV-Visible absorption spectrum, which is important for applications in dye and sensor technologies. The specific properties of the compound would need to be determined experimentally, as the provided papers do not discuss this compound directly.
Propriétés
Numéro CAS |
15435-60-6 |
|---|---|
Nom du produit |
Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |
Formule moléculaire |
C48H54N4O16 |
Poids moléculaire |
943 g/mol |
Nom IUPAC |
methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3 |
Clé InChI |
VPJVSUUBSQPKNK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
SMILES canonique |
COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)CC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



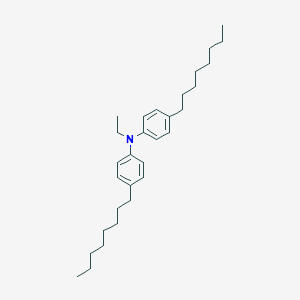
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)



![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
